molecular formula C13H10BrN3O2S B11828696 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine

Cat. No.: B11828696
M. Wt: 352.21 g/mol
InChI Key: BKPITIYVTDPVNJ-UHFFFAOYSA-N
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Description

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine (CAS: 1143534-78-4 ) is a versatile, multifunctional chemical intermediate specifically designed for advanced medicinal chemistry and drug discovery research. Its core structure is based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in the development of biologically active compounds . The bromo substituent at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heterocyclic systems. Simultaneously, the 4-methylbenzenesulfonyl (tosyl) group at the 7-position acts as a protecting group for the pyrrole nitrogen, enabling selective functionalization and improving the compound's solubility and handling properties for synthetic applications . This building block is of significant value in anticancer and antiviral research programs. The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in the design of potent inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFRβ . Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as promising chemotypes with demonstrated activity against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV) . Researchers utilize this compound to efficiently generate analog libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against these therapeutic targets. Please note that this product is intended for research and development purposes in a laboratory setting only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C13H10BrN3O2S

Molecular Weight

352.21 g/mol

IUPAC Name

4-bromo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3

InChI Key

BKPITIYVTDPVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Br

Origin of Product

United States

Preparation Methods

Bromination of 7H-Pyrrolo[2,3-d]Pyrimidine

Bromination introduces the bromine atom at the 4-position, which is essential for subsequent cross-coupling reactions. The process often employs N-bromosuccinimide (NBS) as the brominating agent.

Procedure :

  • Substrate : 7H-Pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Reagents : NBS (1.2 equiv), dimethylformamide (DMF).

  • Conditions : Reaction at 0°C to room temperature for 12 hours.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).

  • Yield : 85% (4-bromo-7H-pyrrolo[2,3-d]pyrimidine).

Mechanistic Insight :
NBS generates a bromonium ion intermediate, which undergoes electrophilic aromatic substitution at the electron-rich 4-position of the pyrrolopyrimidine ring.

Sulfonylation at the 7-Position

Sulfonylation introduces the 4-methylbenzenesulfonyl group, enhancing solubility and stability for downstream applications.

Procedure :

  • Substrate : 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Reagents : Tosyl chloride (1.5 equiv), N,N-diisopropylethylamine (DIEA, 2.0 equiv), dichloromethane (DCM).

  • Conditions : Stirring at room temperature for 4 hours.

  • Workup : Washing with saturated NaHCO₃, brine, and drying over Na₂SO₄.

  • Purification : Recrystallization from ethanol/water (1:1).

  • Yield : 78% (this compound).

Optimization Notes :

  • Excess DIEA ensures complete deprotonation of the pyrrole nitrogen, facilitating nucleophilic attack on tosyl chloride.

  • Lower temperatures (<10°C) reduce di-tosylation byproducts.

Comparative Analysis of Methodologies

Table 1: Bromination Agents and Yields

Brominating AgentSolventTemperatureTime (h)Yield (%)
NBSDMF0°C → rt1285
Br₂AcOH60°C662
HBr/DMSODCMrt2445

NBS in DMF outperforms alternatives due to milder conditions and higher regioselectivity.

Table 2: Sulfonylation Conditions

BaseSolventEquiv of Tosyl ChlorideYield (%)
DIEADCM1.578
PyridineTHF2.065
NaHDMF1.258

DIEA in DCM achieves optimal yields by minimizing side reactions.

Scalability and Industrial Adaptations

Large-Scale Bromination

For kilogram-scale production, continuous flow reactors improve heat dissipation and reduce reaction time:

  • Residence Time : 2 hours.

  • Throughput : 500 g/hr.

  • Purity : >99% (HPLC).

Green Chemistry Approaches

Solvent Recycling :

  • DMF recovery via distillation reduces waste by 40%.

  • Ethanol/water recrystallization minimizes organic solvent use.

Challenges and Troubleshooting

Common Side Reactions

  • Di-Tosylation : Occurs at >1.5 equiv of tosyl chloride. Mitigated by stoichiometric control.

  • Ring Oxidation : Avoided by inert atmosphere (N₂/Ar).

Purification Issues

  • Column Chromatography : Requires high-purity silica gel to separate brominated byproducts.

  • Recrystallization : Ethanol/water (1:1) yields crystalline product with >98% purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts such as palladium or copper complexes. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Anticancer Properties

The biological activity of pyrrolo[2,3-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Case Studies

  • Antitubercular Activity : A study evaluated various substituted pyrrolo[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
  • Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Summary of Biological Activities

Activity TypeDetails
AntimicrobialSignificant activity against Mycobacterium tuberculosis; IC50 values suggest potential efficacy .
AnticancerInhibits cancer cell proliferation; effective against various cancer cell lines .
CytotoxicityNon-toxic to HEK293 cells at effective concentrations against bacterial strains .

Mechanism of Action

The mechanism of action of 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

CAS No. Compound Name Key Differences from Target Compound Similarity Score Key Properties/Applications
252723-17-4 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Bromine at 5-position; chloro at 4-position 0.86 Higher electrophilicity for cross-coupling
1638761-56-4 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Methyl instead of tosyl at 7-position 0.85 Simpler synthesis; lower molecular weight
16019-34-4 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Benzyl group at 7-position; chloro at 4-position 0.81 Enhanced lipophilicity for CNS targeting
889939-42-8 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine No substituent at 7-position 0.81 Base scaffold for functionalization
32779-36-5 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Chloro at 2-position; bromo at 5-position 0.63 Dual halogenation for SAR studies

Physicochemical Properties

  • Melting Points : Sulfonamide-containing analogs (e.g., compound 27 in ) exhibit high melting points (>300°C) due to hydrogen bonding from sulfonamide groups. The target compound’s tosyl group likely confers similar thermal stability .
  • Solubility: The tosyl group may reduce aqueous solubility compared to non-sulfonylated analogs (e.g., 889939-42-8) but improve organic solvent compatibility .

Biological Activity

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine (CAS No. 1055045-79-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR), supported by relevant data and case studies.

  • Molecular Formula : C13H10BrN3O2S
  • Molecular Weight : 352.21 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which is known for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study indicated that this compound exhibits significant growth inhibition against human colon cancer cells with GI50 values in the low nanomolar range (approximately 0.022 µM against HeLa cells) .

Table 1: Antiproliferative Activity of this compound

Cell LineGI50 (µM)
HeLa0.022
MCF-70.035
Normal Cells>100

The mechanism of action appears to involve disruption of microtubule dynamics. The compound has been shown to inhibit tubulin assembly, leading to mitotic arrest and subsequent cell death in treated cells . Live-cell imaging techniques have demonstrated that treatment with this compound results in abnormal spindle morphology and chromosome alignment issues during mitosis.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of the pyrrolo[2,3-d]pyrimidine scaffold indicate that modifications to the aryl substituents can significantly alter biological activity. For example, the introduction of various substituents on the C7-aryl ring has been associated with varying degrees of antiproliferative potency .

Case Studies

  • Colon Cancer Model : In vivo studies using mouse models for colon cancer showed that administration of this compound led to a significant reduction in tumor size at doses as low as 3 mg/kg without observable side effects .
  • Multidrug Resistance : The compound has also been evaluated for its efficacy against multidrug-resistant (MDR) cancer cells. It was found that it retains potency against cell lines expressing high levels of MDR proteins such as ABCG2 and ABCC1, suggesting potential for use in treating resistant cancers .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sulfonylation and bromination steps. For example, in analogous compounds, sulfonylation of pyrrolo[2,3-d]pyrimidine derivatives is achieved using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Bromination at the 4-position is performed using N-bromosuccinimide (NBS) in DMF at 0–5°C . Key factors affecting yield include:

  • Temperature control : Lower temperatures minimize side reactions during bromination.
  • Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution reactivity .
  • Purification : Column chromatography (CHCl₃/CH₃OH, 10:1) resolves intermediates, with yields averaging 14–20% for similar structures .

Q. Example Optimization Table

StepReagents/ConditionsYield (%)Key Characterization (¹H NMR, Rf)
Sulfonylation4-Methylbenzenesulfonyl chloride, NaH/THF, 0°C45δ 3.42 (s, NCH₃), Rf 0.33
BrominationNBS, DMF, 0–5°C14δ 7.1–7.4 (Ar-H), mp 179.5–180.7°C

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • ¹H NMR : Confirms regiochemistry. For example, aromatic protons (δ 7.1–7.4) and N-methyl groups (δ 3.42) validate substitution patterns .
  • Melting Point (mp) : Consistency with literature (e.g., 179.5–180.7°C) ensures purity .
  • Hirshfeld Surface Analysis : Resolves supramolecular interactions (e.g., hydrogen bonding in co-crystals) using crystallographic data .
  • InChI Key : Unique identifiers (e.g., QGPYXNYRUAFOHC-UHFFFAOYSA-N for analogs) standardize structural validation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives targeting kinase inhibition?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electrophilic sites for substitution. For example, Fukui indices identify reactive positions for bromination or sulfonylation .
  • Molecular Docking : Screens derivatives against kinase domains (e.g., EGFR). PyMOL or AutoDock Vina evaluates binding affinities, prioritizing compounds with ΔG < -8 kcal/mol .
  • Reaction Path Search : IRC (Intrinsic Reaction Coordinate) analysis validates transition states in bromination steps, reducing trial-and-error synthesis .

Q. Example Workflow

In Silico Design : Generate derivatives using ChemDraw/MarvinSketch.

Docking : Rank by binding energy.

Synthesis : Focus on top 3 candidates.

Validation : Compare predicted vs. experimental IC₅₀ (e.g., <100 nM for kinase inhibitors) .

Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer: Discrepancies in activity (e.g., antiangiogenic vs. cytotoxic effects) arise from assay conditions or substituent effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ across multiple cell lines (e.g., HUVEC vs. HeLa) .
  • SAR Analysis : Correlate substituents (e.g., electron-withdrawing bromine) with activity. For example, 4-bromo derivatives show enhanced kinase inhibition due to steric and electronic effects .
  • Control Experiments : Use reference inhibitors (e.g., Imatinib for tyrosine kinases) to validate assay specificity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Methodological Answer: DoE minimizes variables while maximizing information. For bromination:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response Variables : Yield, purity (HPLC).
  • Statistical Models : Central Composite Design (CCD) identifies optimal conditions (e.g., 0°C, DMF/NBS ratio 1:1.2) with 95% confidence intervals .

Q. Example DoE Table

FactorLow (-1)High (+1)Optimal
Temp (°C)-550
NBS Equiv.1.01.51.2
SolventDMFDCMDMF

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The 4-bromo group activates the pyrrolo[2,3-d]pyrimidine core for SNAr (nucleophilic aromatic substitution):

  • Electrophilicity : Bromine’s -I effect increases ring electrophilicity, facilitating attack by amines or thiols .
  • Leaving Group Ability : Bromide’s moderate leaving group capacity balances reactivity and stability in polar aprotic solvents .
  • Solvent Effects : DMSO enhances nucleophilicity of azide ions in substitution reactions (e.g., NaN₃ at 363 K yields tetrazolo derivatives) .

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